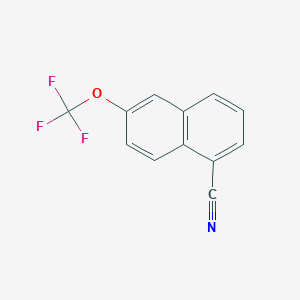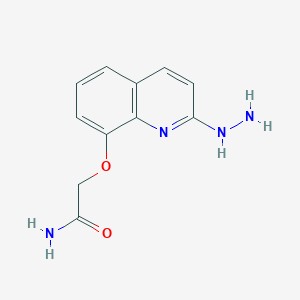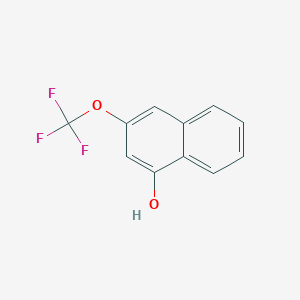
4-Quinolinecarboxylic acid, 2-acetyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-acetylquinoline-4-carboxylate: is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities. This compound features a quinoline core with a methyl ester group at the 4-position and an acetyl group at the 2-position, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base, followed by cyclization to form the quinoline ring.
Doebner-Miller Reaction: This classical method involves the reaction of aniline with acrolein in the presence of a strong acid to form 2-methylquinoline, which can then be further functionalized to obtain methyl 2-acetylquinoline-4-carboxylate.
Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, are commonly used to introduce various functional groups onto the quinoline core .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 2-acetylquinoline-4-carboxylate can undergo oxidation reactions to form quinoline N-oxides.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products:
- Quinoline N-oxides from oxidation.
- Hydrogenated quinoline derivatives from reduction.
- Various substituted quinolines from substitution reactions .
Aplicaciones Científicas De Investigación
Chemistry: Methyl 2-acetylquinoline-4-carboxylate is used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry .
Biology and Medicine: Quinoline derivatives, including methyl 2-acetylquinoline-4-carboxylate, have shown potential as antimalarial, antibacterial, and anticancer agents. They are also studied for their anti-inflammatory and analgesic properties .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, agrochemicals, and other fine chemicals .
Mecanismo De Acción
The mechanism of action of methyl 2-acetylquinoline-4-carboxylate involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular receptors to exert anti-inflammatory effects .
Comparación Con Compuestos Similares
2-Methylquinoline-4-carboxylic acid: Lacks the acetyl group but shares the quinoline core.
2-Acetylquinoline: Lacks the carboxylate group but has the acetyl group at the 2-position.
Quinoline-4-carboxylic acid: Lacks both the methyl and acetyl groups but retains the carboxylate group at the 4-position.
Uniqueness: Methyl 2-acetylquinoline-4-carboxylate is unique due to the presence of both the acetyl and carboxylate groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate for the synthesis of diverse quinoline derivatives with potential therapeutic applications .
Propiedades
Número CAS |
66325-98-2 |
|---|---|
Fórmula molecular |
C13H11NO3 |
Peso molecular |
229.23 g/mol |
Nombre IUPAC |
methyl 2-acetylquinoline-4-carboxylate |
InChI |
InChI=1S/C13H11NO3/c1-8(15)12-7-10(13(16)17-2)9-5-3-4-6-11(9)14-12/h3-7H,1-2H3 |
Clave InChI |
KVRSKGPQHMTBEA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC2=CC=CC=C2C(=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


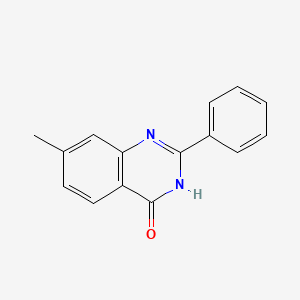
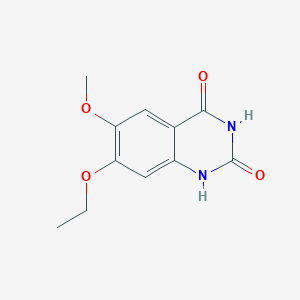



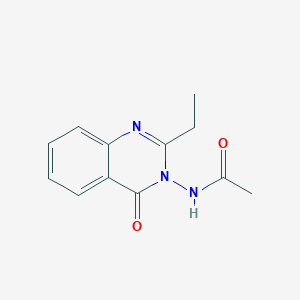

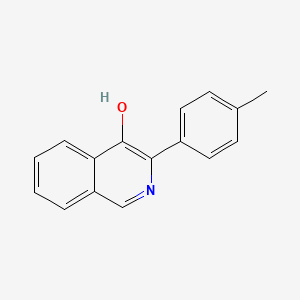

![1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B11875449.png)
